![molecular formula C21H23N3O4 B2668704 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea CAS No. 954698-35-2](/img/structure/B2668704.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
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Overview
Description
The compound “1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . This group is attached to a pyrrolidin-3-yl group, which is a type of nitrogen-containing heterocycle. The molecule also contains a phenethylurea group, which is a common structural motif in many pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl group, for example, consists of two oxygen atoms incorporated into a benzene ring .Scientific Research Applications
Chemical Properties and Synthesis
Synthesis of Pyrrolidine Derivatives : The study by Bender and Widenhoefer (2005) describes the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines to form pyrrolidine derivatives. This reaction demonstrates the potential for synthesizing nitrogen-containing heterocycles, which are common structures in many bioactive compounds (Bender & Widenhoefer, 2005).
Acylation of Pyrrolidines : Gibson and Forrester (1995) explored the acylation of aldo 1-pyrroline 1-oxides to produce 3-acyloxy-1-pyrrolines. This study highlights methods for functionalizing pyrrolidine rings, which could be relevant for derivatizing compounds similar to "1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea" (Gibson & Forrester, 1995).
Applications in Material Science and Biochemistry
Conducting Polymers : Sotzing et al. (1996) discussed the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole. The incorporation of pyrrolidine and related nitrogen-containing heterocycles into conducting polymers highlights their utility in electronic and optoelectronic applications (Sotzing et al., 1996).
Future Directions
properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-20-10-16(12-23-21(26)22-9-8-15-4-2-1-3-5-15)13-24(20)17-6-7-18-19(11-17)28-14-27-18/h1-7,11,16H,8-10,12-14H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMYCUOKQPOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea |
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